molecular formula C11H10ClN3O B12982162 6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one

6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one

Cat. No.: B12982162
M. Wt: 235.67 g/mol
InChI Key: QPPKEEMKVOIBBX-UHFFFAOYSA-N
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Description

6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one typically involves multi-step organic reactions. One common method includes the alkylation of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as sodium hydroxide . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one has several scientific research applications:

Mechanism of Action

The mechanism by which 6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating the target’s function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6-Chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one stands out due to its spirocyclic structure, which provides enhanced stability and rigidity compared to other compounds. This unique feature makes it a valuable scaffold for designing new molecules with specific biological or material properties.

Properties

Molecular Formula

C11H10ClN3O

Molecular Weight

235.67 g/mol

IUPAC Name

6-(6-chloropyridin-3-yl)-5,7-diazaspiro[3.4]oct-5-en-8-one

InChI

InChI=1S/C11H10ClN3O/c12-8-3-2-7(6-13-8)9-14-10(16)11(15-9)4-1-5-11/h2-3,6H,1,4-5H2,(H,14,15,16)

InChI Key

QPPKEEMKVOIBBX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)NC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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